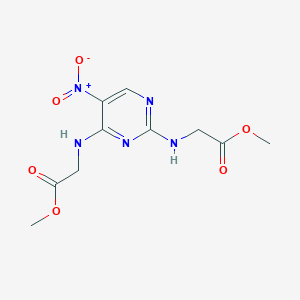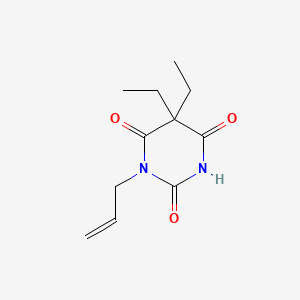![molecular formula C11H13N3O2 B13780908 Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- CAS No. 67905-63-9](/img/structure/B13780908.png)
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- is a chemical compound with the molecular formula C11H13N3O2. This compound is known for its unique structure, which includes a cyanoethyl group and a hydroxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound often utilize high-efficiency liquid chromatography techniques. For example, reverse-phase high-performance liquid chromatography (RP-HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid is used for the analysis and separation of this compound .
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetonitrile, water, phosphoric acid, and formic acid . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can yield various substituted compounds.
Aplicaciones Científicas De Investigación
Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- has several scientific research applications:
Biology: This compound is used in biological studies to understand its effects on different biological systems.
Industry: It is used in industrial processes for the production of various chemical products.
Mecanismo De Acción
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- involves its interaction with specific molecular targets and pathways. The cyanoethyl and hydroxyphenyl groups play a crucial role in its activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-
- N-(3-(Bis(2-cyanoethyl)amino)phenyl)acetamide
Uniqueness
What sets Acetamide, N-[3-[(2-cyanoethyl)amino]-4-hydroxyphenyl]- apart from similar compounds is its unique combination of the cyanoethyl and hydroxyphenyl groups. This unique structure gives it distinct chemical and biological properties, making it valuable for various scientific research applications .
Propiedades
Número CAS |
67905-63-9 |
|---|---|
Fórmula molecular |
C11H13N3O2 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
N-[3-(2-cyanoethylamino)-4-hydroxyphenyl]acetamide |
InChI |
InChI=1S/C11H13N3O2/c1-8(15)14-9-3-4-11(16)10(7-9)13-6-2-5-12/h3-4,7,13,16H,2,6H2,1H3,(H,14,15) |
Clave InChI |
ODVOQTAXTDMKPZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC(=C(C=C1)O)NCCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
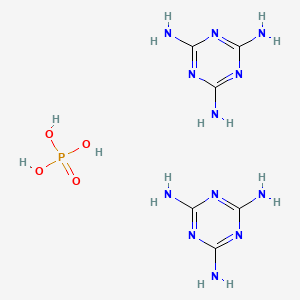



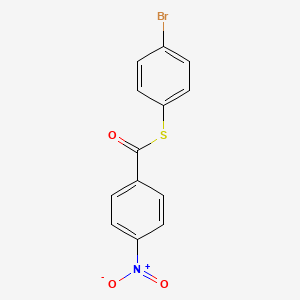
![1-Oxa-4-thia-8-azaspiro[4.5]decane;hydrochloride](/img/structure/B13780878.png)
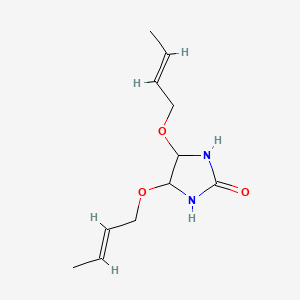

![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)

